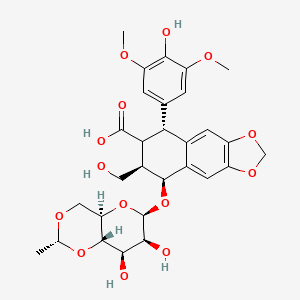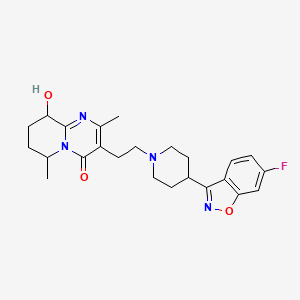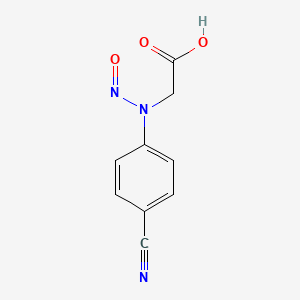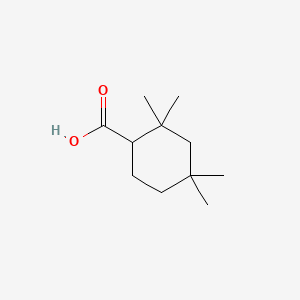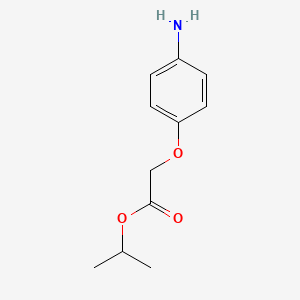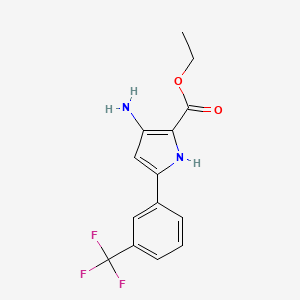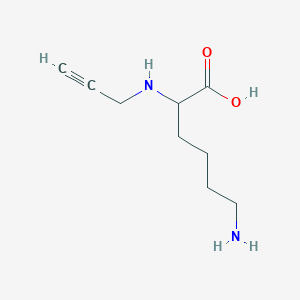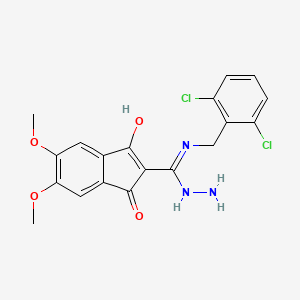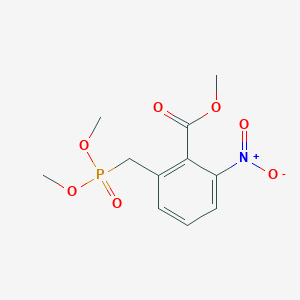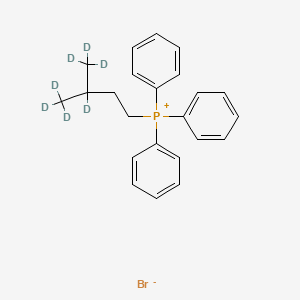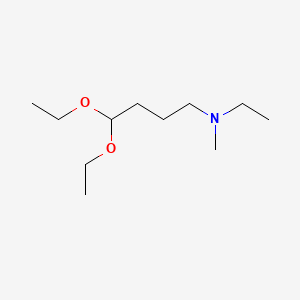
4-(Ethylmethylamino)butanal Diethyl Acetal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Ethylmethylamino)butanal Diethyl Acetal, also known as 4,4-Diethoxy-N-ethyl-N-methylbutan-1-amine, is a chemical compound with the molecular formula C11H25NO2 and a molecular weight of 203.32 g/mol . This compound is a useful research chemical and is often used as a building block in various chemical syntheses.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethylmethylamino)butanal Diethyl Acetal typically involves the reaction of 4-(Ethylmethylamino)butanal with diethyl acetal under acidic conditions. The process includes the following steps :
Protonation of the carbonyl group: The carbonyl group of 4-(Ethylmethylamino)butanal is protonated by an acid catalyst.
Nucleophilic attack by the alcohol: Diethyl acetal acts as a nucleophile and attacks the protonated carbonyl group.
Formation of a hemiacetal: The intermediate hemiacetal is formed.
Removal of water: Water is removed from the reaction mixture to drive the reaction forward.
Formation of the acetal: The final product, this compound, is formed.
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes described above but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
4-(Ethylmethylamino)butanal Diethyl Acetal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are used in substitution reactions.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
4-(Ethylmethylamino)butanal Diethyl Acetal has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(Ethylmethylamino)butanal Diethyl Acetal involves the formation of acetals and hemiacetals. The process includes the following steps :
Protonation of the carbonyl group: The carbonyl group is protonated by an acid catalyst.
Nucleophilic attack by the alcohol: The alcohol attacks the protonated carbonyl group.
Removal of water: Water is removed from the reaction mixture.
Formation of the acetal: The final acetal product is formed.
類似化合物との比較
4-(Ethylmethylamino)butanal Diethyl Acetal can be compared with other similar compounds, such as:
4-(Methylamino)butanal Diethyl Acetal: Similar structure but with a methyl group instead of an ethylmethylamino group.
4-(Ethylamino)butanal Diethyl Acetal: Similar structure but with an ethylamino group instead of an ethylmethylamino group.
4-(Dimethylamino)butanal Diethyl Acetal: Similar structure but with a dimethylamino group instead of an ethylmethylamino group.
These compounds share similar chemical properties and reactivity but differ in their specific functional groups, which can influence their behavior in chemical reactions and applications.
特性
分子式 |
C11H25NO2 |
|---|---|
分子量 |
203.32 g/mol |
IUPAC名 |
4,4-diethoxy-N-ethyl-N-methylbutan-1-amine |
InChI |
InChI=1S/C11H25NO2/c1-5-12(4)10-8-9-11(13-6-2)14-7-3/h11H,5-10H2,1-4H3 |
InChIキー |
ULOVVZNUSWNLQZ-UHFFFAOYSA-N |
正規SMILES |
CCN(C)CCCC(OCC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


